2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one is an organic compound that features a fluorophenyl group attached to a pyrazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(4-fluorophenyl)-1-(pyrazolidin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazolidinone ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
- 2-(4-Bromophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
- 2-(4-Methylphenyl)-1-(pyrazolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
702695-15-6 |
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Molecular Formula |
C11H13FN2O |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-pyrazolidin-1-ylethanone |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-9(3-5-10)8-11(15)14-7-1-6-13-14/h2-5,13H,1,6-8H2 |
InChI Key |
JLFFOQNXBKRRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1)C(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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